molecular formula C6H13NO B3273214 (2-Methoxyethyl)(prop-2-en-1-yl)amine CAS No. 58203-01-3

(2-Methoxyethyl)(prop-2-en-1-yl)amine

Cat. No. B3273214
CAS RN: 58203-01-3
M. Wt: 115.17 g/mol
InChI Key: VMKXOTJJMSFGPO-UHFFFAOYSA-N
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Description

“(2-Methoxyethyl)(prop-2-en-1-yl)amine” is a chemical compound with the molecular formula C6H13NO . It is related to the class of organic compounds known as amphetamines and derivatives .


Synthesis Analysis

The synthesis of similar compounds has been reported in various scientific journals. For instance, a study on the synthesis of prop-2-en-1-one based compounds using molecular dimension simulations was conducted . The mechanical properties of these single crystal calculations were carried out using GULP, a freely available computer programme for symmetry adopted simulation of solids .


Molecular Structure Analysis

The molecular structure of “(2-Methoxyethyl)(prop-2-en-1-yl)amine” consists of 6 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom . The molecular weight of this compound is 115.17 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-Methoxyethyl)(prop-2-en-1-yl)amine” include a molecular weight of 115.17 . The density of this compound is 0.978 g/mL at 25 °C .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of (2-Methoxyethyl)(prop-2-en-1-yl)amine, focusing on six unique applications:

Pharmaceutical Development

(2-Methoxyethyl)(prop-2-en-1-yl)amine is utilized in the synthesis of various pharmaceutical compounds. Its unique structure allows it to act as a building block for the development of drugs targeting neurological disorders, due to its potential interactions with neurotransmitter pathways .

Organic Synthesis

This compound is valuable in organic synthesis, particularly in the formation of complex molecules. It serves as an intermediate in the synthesis of heterocyclic compounds, which are crucial in the development of new materials and pharmaceuticals .

Catalysis Research

In catalysis research, (2-Methoxyethyl)(prop-2-en-1-yl)amine is used as a ligand in the formation of metal complexes. These complexes can act as catalysts in various chemical reactions, including hydrogenation and polymerization processes .

Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (2-Methoxyethyl)(prop-2-en-1-yl)amine are not well-documented. These properties would greatly influence the bioavailability of the compound, determining how much of it reaches the target sites in the body. More research is needed to understand the pharmacokinetics of this compound .

properties

IUPAC Name

N-(2-methoxyethyl)prop-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-3-4-7-5-6-8-2/h3,7H,1,4-6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKXOTJJMSFGPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301294950
Record name N-(2-Methoxyethyl)-2-propen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301294950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methoxyethyl)(prop-2-en-1-yl)amine

CAS RN

58203-01-3
Record name N-(2-Methoxyethyl)-2-propen-1-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58203-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Methoxyethyl)-2-propen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301294950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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